molecular formula C13H16N2O3 B13496833 tert-Butyl 4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

tert-Butyl 4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B13496833
M. Wt: 248.28 g/mol
InChI Key: HWHXVLIADCPYLN-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a tetrahydro ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a substituted 3-aminopyridine with a suitable aldehyde or ketone, followed by cyclization using a catalyst such as iodine or manganese dioxide . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-4-one derivatives, while reduction can produce tetrahydro-naphthyridine alcohols.

Scientific Research Applications

Tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate is unique due to its specific naphthyridine ring system and the presence of a tert-butyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 4-oxo-2,3-dihydro-1,8-naphthyridine-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-6-10(16)9-5-4-7-14-11(9)15/h4-5,7H,6,8H2,1-3H3

InChI Key

HWHXVLIADCPYLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1N=CC=C2

Origin of Product

United States

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